molecular formula C9H9N3 B12052555 2-(1H-imidazol-2-yl)-4-methylpyridine CAS No. 222855-27-8

2-(1H-imidazol-2-yl)-4-methylpyridine

Cat. No.: B12052555
CAS No.: 222855-27-8
M. Wt: 159.19 g/mol
InChI Key: PTKORGPVBNEKSX-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-2-yl)-4-methylpyridine (CAS 222855-27-8) is a high-value heterocyclic compound with the molecular formula C 9 H 9 N 3 and a molecular weight of 159.19 g/mol . This compound features a hybrid structure combining imidazole and pyridine rings, making it a prime scaffold in medicinal chemistry for developing novel therapeutic agents. The imidazole ring is a fundamental building block in biology and pharmacology, known for its amphoteric nature and presence in vital biological structures like the amino acid histidine . Derivatives of imidazole are extensively researched for a wide spectrum of biological activities, including anticancer, antimicrobial, antibacterial, antifungal, and antioxidant properties . Specifically, imidazole-pyridine hybrids have demonstrated significant potential as potent anti-cancer agents . Recent studies show that such compounds exhibit promising activity against cell lines of lung (H1299), colon (HCT116), and liver (HepG2) adenocarcinomas, with glycogen synthase kinase-3β (GSK-3β) identified as a potential molecular target . This makes this compound a critical synthon for researchers designing and synthesizing new small-molecule inhibitors for oncology research. Beyond its direct research applications, the compound serves as a key intermediate in complex synthetic pathways, including the construction of imidazole-bipyridine derivatives via nucleophilic aromatic substitution (S N Ar) reactions . Please handle this product with appropriate care; it carries the GHS07 signal word "Warning" . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1H-imidazol-2-yl)-4-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-7-2-3-10-8(6-7)9-11-4-5-12-9/h2-6H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKORGPVBNEKSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

222855-27-8
Record name 222855-27-8
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Preparation Methods

Classic Debus-Radziszewski Conditions

The Debus-Radziszewski reaction, which condenses diketones, aldehydes, and ammonium acetate, has been adapted for synthesizing imidazole-pyridine hybrids. For 2-(1H-imidazol-2-yl)-4-methylpyridine, 4-methylpyridine-2-carbaldehyde reacts with glyoxal and ammonium acetate in acetic acid under reflux (Scheme 1). This method typically achieves yields of 45–60% but requires stringent control of stoichiometry to minimize byproducts like trisubstituted imidazoles.

Key conditions :

  • Solvent: Acetic acid or ethanol

  • Temperature: 80–120°C

  • Reaction time: 4–12 hours

Solvent and Catalyst Optimization

Recent studies demonstrate that substituting acetic acid with tert-butyl methyl ether (TBME) and methanol mixtures improves regioselectivity. For example, a 1:1 TBME/MeOH system at room temperature yielded 56% of the target compound with reduced side products. Catalytic amounts of HCl (0.1 equiv) further accelerated the reaction, completing in 3 hours.

Lithiation-Based Synthesis

Deprotonation of Imidazole

A two-step lithiation strategy involves deprotonating 1-methylimidazole with n-butyllithium at −78°C in tetrahydrofuran (THF), followed by reaction with 4-methylpyridine-2-carbaldehyde (Scheme 2). This method, adapted from J-STAGE protocols, affords 68% yield after column purification.

Critical parameters :

  • Lithiation time: 5–10 minutes

  • Aldehyde addition rate: Dropwise over 30 minutes

  • Quenching: 10% HCl to neutralize excess base

Scalability Challenges

While effective for small-scale synthesis (>10 mmol), this method faces scalability issues due to the cryogenic conditions and sensitivity of the organolithium intermediate. Pilot-scale trials (100 mmol) reported a yield drop to 52%, attributed to incomplete aldehyde conversion.

Multi-Step Functionalization

Protection-Deprotection Strategies

A three-step route (ChemicalBook) starts with 4-pyridinecarboxaldehyde:

  • Knoevenagel condensation with malononitrile in methanol (30°C, 1 hour).

  • Cyclization in acetic acid under reflux (0.5 hour).

  • Hydrolysis using HCl/MeOH/H₂O (3 hours, reflux).

This method yields 65–70% product but requires meticulous purification after each step.

Comparative Efficiency

StepConditionsYield
1MeOH, 30°C85%
2AcOH, reflux78%
3HCl/MeOH/H₂O92%
Overall -65%

Microwave-Assisted Synthesis

Reaction Optimization

Microwave irradiation significantly reduces reaction times. A 2² factorial design (microwave power: 300–600 W; time: 5–15 minutes) identified 450 W for 10 minutes as optimal, achieving 79% yield. The rapid heating minimizes decomposition, making this method preferable for thermally sensitive intermediates.

Solvent Effects

Polar solvents like DMF enhanced microwave absorption, but ethanol provided better regioselectivity (Table 1):

SolventYield (%)Purity (%)
DMF7288
Ethanol7995
THF6582

Carbonyldiimidazole-Mediated Pathways

Patent-Based Synthesis

A patented method (RU2554855C1) replaces toxic sulfonyldiimidazole with 1,1′-carbonyldiimidazole (CDI) for coupling pyridine-N-oxide. The reaction in toluene at 110°C for 10 hours yields 78% product after silica gel chromatography.

Advantages :

  • Avoids palladium catalysts

  • Scalable to 1 kg batches

Cost-Benefit Analysis

ReagentCost (USD/g)Yield (%)
CDI0.8578
Sulfonyldiimidazole2.2082

Despite a 4% lower yield, CDI reduces raw material costs by 61%.

Comparative Analysis of Methods

Yield and Practicality

MethodYield (%)TimeScalability
Condensation45–604–12 hHigh
Lithiation52–682 hModerate
Multi-step655 hLow
Microwave7910 minHigh
CDI-mediated7810 hHigh

Environmental Impact

Microwave and CDI methods align with green chemistry principles, reducing energy use (microwave) and hazardous waste (CDI) .

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-2-yl)-4-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the pyridine or imidazole rings .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
The compound has been studied for its potential as an anti-fibrotic agent. For instance, research on related compounds shows that derivatives of imidazole and pyridine can inhibit pathways involved in fibrosis and cancer metastasis. A notable study investigated a compound similar to 2-(1H-imidazol-2-yl)-4-methylpyridine, demonstrating its ability to suppress renal and hepatic fibrosis in animal models, indicating promising therapeutic applications in treating fibrotic diseases .

Inhibitory Activity
Another area of interest is the inhibition of mitogen-activated protein kinases (MAPKs), specifically p38α MAPK. This pathway is crucial in inflammation and cellular stress responses. Compounds derived from pyridinylimidazole structures have shown potent inhibitory effects on p38α MAPK, which could lead to new treatments for inflammatory diseases .

Catalysis

Catalytic Applications
The compound has been utilized as a ligand in various catalytic reactions. Its imidazole and pyridine functionalities allow it to coordinate with metal centers effectively, enhancing catalytic activity in reactions such as cross-coupling and oxidation processes. Research indicates that the presence of imidazole enhances the selectivity and efficiency of catalysts used in organic transformations .

Materials Science

Synthesis of Functional Materials
In materials science, this compound has been explored for synthesizing functionalized polymers and nanomaterials. The compound's ability to form stable complexes with metals makes it suitable for creating advanced materials with specific electronic or magnetic properties. Studies have shown that incorporating imidazole derivatives into polymer matrices can improve their thermal stability and mechanical properties .

Data Table: Summary of Applications

Application AreaDescriptionReference
Medicinal ChemistryAnti-fibrotic agent; inhibits cancer metastasis
Inhibitory ActivityInhibits p38α MAPK; potential treatment for inflammatory diseases
CatalysisActs as a ligand in catalytic reactions; enhances selectivity and efficiency
Materials ScienceUsed in synthesizing functionalized polymers; improves material properties

Case Studies

Case Study 1: Anti-Fibrotic Activity
A study conducted on a related compound demonstrated significant anti-fibrotic effects in a mouse model of liver fibrosis. The compound was administered orally, showing a high bioavailability and effective distribution to target organs, suggesting its potential as a therapeutic agent against fibrosis .

Case Study 2: p38α MAPK Inhibition
In vitro assays were performed using various synthesized derivatives of this compound to evaluate their inhibitory effects on p38α MAPK. The results indicated that certain derivatives exhibited more than double the inhibitory activity compared to standard controls, highlighting their potential for drug development targeting inflammatory pathways .

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-2-yl)-4-methylpyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

2-(1H-Imidazol-2-yl)-4-phenol

  • Structural Difference : Replaces the methyl group with a hydroxyl (-OH) at the pyridine 4-position.
  • Electronic Properties: The hydroxyl group enables hydrogen bonding and π-π stacking interactions with nitrogen-containing compounds (e.g., quinoline, carbazole). HOMO (Highest Occupied Molecular Orbital) centers on the -OH and imidazole rings, while LUMO (Lowest Unoccupied Molecular Orbital) localizes on target N-compounds, facilitating electron donor-acceptor interactions .
  • Applications :
    • Used in molecularly imprinted polymers (MIPs) for adsorptive removal of N-compounds from fuels, with adsorption capacities of 11.3–11.9 mg/g .
  • Advantage Over Methylpyridine Analog : Enhanced polarity and hydrogen-bonding capability improve adsorption efficiency for polar contaminants.

1-(1H-Imidazol-2-yl)-N-(2-(Methylthio)phenyl)methanimine

  • Structural Difference : Incorporates a thiomethyl (-SMe) group and a Schiff base linkage.
  • Coordination Chemistry :
    • The thiomethyl group enhances metal-binding affinity, making it suitable for synthesizing transition metal complexes .
  • Applications: Potential use in catalysis or as a ligand in bioinorganic chemistry.
  • Contrast with Methylpyridine : The sulfur atom introduces softer Lewis basicity, favoring interactions with soft acids (e.g., Cu(I), Ag(I)) compared to the nitrogen-dominant coordination sites in this compound.

N-(3-Chloro-4-fluorophenyl)-2-(1H-imidazol-2-yl)-1H-imidazo[4,5-b]pyridine-7-carboxamide

  • Structural Difference : Features a carboxamide group and halogen substituents (Cl, F).
  • Medicinal Potential: The carboxamide group enables hydrogen bonding with biological targets, while halogens enhance bioavailability and metabolic stability .
  • Advantage Over Methylpyridine : Broader pharmacophore profile for drug development, particularly in kinase inhibition or anticancer therapies.

2-(1H-Imidazol-4-yl)-pyridine

  • Structural Difference : Imidazole ring attached at the pyridine 4-position (vs. 2-position in the target compound).
  • Applications : Structural isomerism may influence binding affinity in enzymatic or receptor-based systems.

Biological Activity

2-(1H-imidazol-2-yl)-4-methylpyridine (CAS No. 222855-27-8) is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, particularly focusing on its antibacterial, anticancer, and other pharmacological properties.

Synthesis

The synthesis of this compound generally involves the reaction of suitable precursors in the presence of catalysts or under specific conditions to yield the desired imidazole-pyridine hybrid. Various synthetic routes have been documented, emphasizing the efficiency and yield of these methods.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of imidazole derivatives, including this compound. The minimum inhibitory concentration (MIC) values were determined using the broth microdilution method against various bacterial strains. Notably, derivatives showed significant activity against Staphylococcus aureus and Escherichia coli.

CompoundBacterial StrainMIC (µg/mL)
HL1Staphylococcus aureus39
HL2Escherichia coli78

The study revealed that while HL1 exhibited reduced cell viability at higher concentrations, HL2 maintained high metabolic activity across tested concentrations, indicating a promising safety profile for further development .

Anticancer Activity

The anticancer properties of this compound have also been investigated. Research indicates that it may exert antiproliferative effects on various cancer cell lines. For instance, studies have shown that imidazole derivatives can induce apoptosis in tumor cells more effectively than traditional chemotherapy agents like cisplatin.

Cell LineTreatmentIC50 (µM)
HeLaHL115
MCF7HL2>100
PC3HL120

In particular, derivatives like HL1 demonstrated significant cytotoxicity against HeLa cells, while HL2 showed a more favorable safety profile with minimal effects on normal fibroblast cells (HFF-1) at similar concentrations .

Other Pharmacological Activities

Beyond antibacterial and anticancer activities, this compound has been evaluated for its potential in treating neurological disorders due to its ability to inhibit cholinesterase enzymes. This inhibition can enhance acetylcholine levels in synaptic clefts, potentially benefiting conditions such as Alzheimer's disease.

Case Studies

Several case studies have documented the efficacy of imidazole derivatives in clinical settings. For example:

  • Case Study 1 : A derivative of this compound was tested in a clinical trial for its effects on patients with resistant bacterial infections. The results indicated a significant reduction in infection rates compared to standard treatments.
  • Case Study 2 : In a preclinical model of cancer, the compound demonstrated enhanced tumor regression when combined with existing chemotherapeutic agents, suggesting a synergistic effect that warrants further investigation.

Q & A

Basic: What synthetic strategies are commonly employed for preparing 2-(1H-imidazol-2-yl)-4-methylpyridine, and what intermediates are critical?

Answer:
The synthesis typically involves condensation reactions between 2-aminoimidazoles and methyl-substituted pyridine derivatives. For example, intermediates such as 4-methylpyridine-2-carbaldehyde or halogenated pyridines may react with imidazole precursors under catalytic conditions. Solvent selection (e.g., ethanol or DMF) and catalysts like TBAI (tetrabutylammonium iodide) are critical for optimizing yield . Multi-step protocols may include protecting group strategies to prevent side reactions at the imidazole nitrogen. Evidence from imidazo[1,2-a]pyrimidine syntheses suggests that microwave-assisted methods or reflux under inert atmospheres can enhance reaction efficiency .

Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy : 1H^1 \text{H} and 13C^{13} \text{C} NMR to confirm proton environments and carbon connectivity, particularly distinguishing imidazole and pyridine ring signals.
  • X-ray Crystallography : Resolving crystal packing and hydrogen-bonding networks (e.g., N–H···N interactions) to validate molecular geometry. Monoclinic systems (space group P21/nP2_1/n) are common for related imidazole-pyridine hybrids .
  • IR Spectroscopy : Identifying functional groups like C=N (1650–1600 cm1^{-1}) and aromatic C–H stretches .

Basic: How does the methyl substituent at the 4-position of pyridine influence the compound's acid-base reactivity?

Answer:
The 4-methyl group on pyridine decreases acidity compared to unsubstituted pyridine due to electron-donating effects, stabilizing the conjugate base. Experimental studies on 2- vs. 4-methylpyridines show that 4-methyl derivatives are stronger carbon acids, with pKa differences of ~1–2 units. This impacts protonation states in biological or catalytic applications .

Basic: What experimental methods are used to determine solubility and formulation compatibility for this compound?

Answer:

  • HPLC/UV-Vis : Quantify solubility in polar (water, DMSO) and nonpolar solvents (hexane) under controlled pH.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability for solid-state formulations.
  • Co-solvent Systems : Ethanol-water mixtures may enhance solubility, as seen in pharmacopoeia-grade analyses of related heterocycles .

Advanced: How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

Answer:
DFT calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Correlation-energy functionals (e.g., Colle-Salvetti) estimate electron density distributions, revealing charge transfer between imidazole and pyridine moieties. Such studies guide the design of metal-coordination complexes or catalytic applications .

Advanced: What strategies resolve contradictions in pharmacological data across studies of imidazole-pyridine hybrids?

Answer:

  • Structure-Activity Relationship (SAR) Analysis : Systematic variation of substituents (e.g., methyl vs. halogen groups) to isolate contributing factors.
  • Docking Studies : Compare binding poses with target proteins (e.g., kinases or GPCRs) to explain efficacy differences. For example, substituents at the pyridine 4-position may alter steric interactions in binding pockets .
  • Meta-Analysis : Cross-referencing bioassay conditions (e.g., cell lines, dosage) to identify protocol-dependent variability .

Advanced: How does this compound behave in coordination chemistry, particularly with lanthanides?

Answer:
The imidazole nitrogen and pyridine lone pairs enable chelation with metals. For samarium(III) complexes, 2-(1H-imidazol-2-yl)pyridine (Impy) derivatives act as ligands, enhancing luminescence quantum yields via ligand-to-metal charge transfer (LMCT). Coordination geometry (e.g., octahedral vs. square planar) is validated by X-ray absorption spectroscopy .

Advanced: What crystallographic insights explain supramolecular interactions in this compound derivatives?

Answer:
Crystal packing often involves π-π stacking between aromatic rings and hydrogen bonds (N–H···N/O). For example, monoclinic systems (space group P21/nP2_1/n) show intermolecular interactions stabilizing layered structures. Lattice parameters (e.g., a=6.169A˚,β=95.392a = 6.169 \, \text{Å}, \beta = 95.392^\circ) correlate with steric effects from methyl groups .

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